molecular formula C8H7ClN2O3 B1452005 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1198475-26-1

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1452005
CAS RN: 1198475-26-1
M. Wt: 214.6 g/mol
InChI Key: PHOQKCIJSNYPRZ-UHFFFAOYSA-N
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Description

“6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is a derivative of the 1,4-benzoxazine class of compounds . Benzoxazines are heterocyclic compounds with a wide range of pharmacological activities .


Synthesis Analysis

Enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazines, including 6-chloro and 6-nitro variants, have been synthesized via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research has shown the synthesis of various derivatives of benzoxazine compounds, such as 5,7a,13,13b-tetramethyl-2,10-dinitro-5a,7,7a,13,13a,13b-hexahydro-5H-[1,4]benzoxazino[3′,2′:4,5]pyrano[3,2-b][1,4]benzoxazine. These compounds were synthesized through processes like mixed anhydride preparation, followed by reduction, and their structures were confirmed via X-ray analysis (Ilaš et al., 2008).

  • Structural Analysis : In another study, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one was analyzed for its structural properties. This included the examination of the plane of the cis carbamate group in relation to the benzene ring, providing insights into the molecular configuration of benzoxazine derivatives (Waters & Kitson, 1996).

Chemical Properties and Reactions

  • Novel Synthesis Methods : Innovative synthesis methods for benzoxazine derivatives have been explored. For instance, one study focused on the formal [4+2] cycloaddition reaction of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines. This process yielded chromeno[3,4-c][1,2]benzoxazin-6-oxides with high diastereoselectivity (Korotaev et al., 2014).

Applications in Material Science

  • Polybenzoxazine Synthesis : The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups were explored. This involved synthesizing benzoxazine monomers like 3-phenyl-3,4-dihydro-6-nitril-2H-1,3-benzoxazine and examining their curing behaviors and thermal stability. The resulting materials demonstrated improved thermal stability compared to analogous polybenzoxazines without phenylnitrile groups (Qi et al., 2009).

Pharmacological Aspects

  • Antibacterial Agents : A study on 1,4-dihydro-4-oxopyridinecarboxylic acids revealed that compounds with variations in substituents at specific positions, including those similar to benzoxazine derivatives, showed potent antibacterial activity. This research explored the structure-activity relationships of these compounds (Matsumoto et al., 1984).

properties

IUPAC Name

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)4-7(5)11(12)13/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQKCIJSNYPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670655
Record name 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1198475-26-1
Record name 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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